molecular formula C14H13N3O2S B4538790 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide

Cat. No. B4538790
M. Wt: 287.34 g/mol
InChI Key: SWHTZYJRDDBQOF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide and related compounds often involves multi-step reactions, including the formation of thiazole derivatives through cyclization processes. Notable methods include reactions of thiocarbonyl compounds with diazo compounds to form thiazole derivatives via dipolar electrocyclizations and subsequent ring transformations (Egli, Linden, & Heimgartner, 2007).

Molecular Structure Analysis

The molecular structure of thiazole derivatives, including 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, features significant conformational aspects that influence their chemical behavior and potential biological activities. X-ray crystallography and spectroscopic methods, such as NMR, are essential tools for elucidating these structures, providing insights into the stereochemistry and electronic properties of these molecules (Sydorenko et al., 2022).

Chemical Reactions and Properties

The reactivity of 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide includes its participation in cycloaddition reactions, electrophilic substitutions, and nucleophilic additions. These reactions are crucial for functionalizing the molecule and altering its chemical properties for potential applications in synthesis and drug development. The cyclopropane moiety, in particular, introduces strain and reactivity that can be exploited in synthetic schemes (Kazuta et al., 2003).

Physical Properties Analysis

The physical properties of 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, such as solubility, melting point, and crystalline structure, are influenced by its molecular arrangement and intermolecular forces. These characteristics are critical for understanding the compound's behavior in different environments and its suitability for various applications in chemical synthesis and pharmaceutical formulation (Inkaya et al., 2012).

Chemical Properties Analysis

The chemical properties of 4-[(cyclopropylcarbonyl)amino]-N-1,3-thiazol-2-ylbenzamide, including its acidity, basicity, and reactivity towards different reagents, are pivotal for its functionalization and application. Studies on proton tautomerism and stereoisomerism further enrich the understanding of its chemical behavior, which is essential for designing compounds with desired biological activities (Pyrih et al., 2023).

properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c18-12(9-1-2-9)16-11-5-3-10(4-6-11)13(19)17-14-15-7-8-20-14/h3-9H,1-2H2,(H,16,18)(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHTZYJRDDBQOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(cyclopropylcarbonyl)amino]-N-(1,3-thiazol-2-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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